6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Overview
Description
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H5BrFIN2 and a molecular weight of 354.95 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound is used primarily in research settings and has various applications in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of a precursor indazole compound. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination. The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-iodo-1-methyl-1H-indazole
- 6-Fluoro-3-iodo-1-methyl-1H-indazole
- 5-Fluoro-3-iodo-1-methyl-1H-indazole
Uniqueness
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the indazole ring. This unique combination of halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Biological Activity
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. Its unique structure, characterized by the presence of bromine, fluorine, and iodine atoms, suggests distinct reactivity and biological interactions compared to other indazole derivatives.
The molecular formula of this compound is CHBrFIN. The compound's structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions. These properties make it a valuable building block in organic synthesis and drug development.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The halogen substituents may enhance binding affinity and selectivity, leading to modulation of biological pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, a related compound demonstrated significant inhibitory effects against the K562 cell line (IC = 5.15 µM) while exhibiting selectivity for normal cells (HEK-293, IC = 33.2 µM). This compound was shown to induce apoptosis and affect cell cycle progression by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .
Table 1: Antitumor Activity of Related Indazole Derivatives
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
6o | K562 | 5.15 | Apoptosis induction via Bcl2 inhibition |
6o | HEK-293 | 33.2 | Selective toxicity |
6-Bromo-5-fluoro-3-iodo | TBD | TBD | TBD |
Case Studies
A study focused on the synthesis and evaluation of various indazole derivatives demonstrated that compounds with similar structural features exhibited promising anticancer activities. For example, modifications at different positions on the indazole ring significantly influenced their biological activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Properties
IUPAC Name |
6-bromo-5-fluoro-3-iodo-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIN2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXOAYJXFGPUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255772 | |
Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-96-0 | |
Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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